Cas no 886364-47-2 (1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one)

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one is a brominated and trifluoromethylated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—a bromo substituent at the 6-position and a trifluoroacetyl group at the 3-position—make it a versatile intermediate for constructing complex heterocyclic frameworks, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing trifluoromethyl group enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the bromo moiety facilitates further functionalization via metal-catalyzed transformations. This compound is valued for its stability, high purity, and compatibility with diverse reaction conditions, making it a reliable building block for advanced synthetic routes.
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one structure
886364-47-2 structure
Product Name:1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
CAS No:886364-47-2
MF:C7H3BrF3NO
MW:254.004031419754
MDL:MFCD07375063
CID:1006844
PubChem ID:53403022
Update Time:2025-11-01

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
    • (1-(6-BROMO-PYRIDIN-3-YL)-2,2,2-TRIFLUORO-ETHANONE )
    • 1-(6-BROMO-PYRIDIN-3-YL)-2,2,2-TRIFLUORO-ETHANONE
    • 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
    • D87559
    • Z1269125739
    • AS-78483
    • ZZWPCTJVPNGEHU-UHFFFAOYSA-N
    • SCHEMBL4371516
    • AB41084
    • CS-0183194
    • 886364-47-2
    • J-503454
    • A861699
    • AKOS016014272
    • EN300-1929061
    • DTXSID10695103
    • SY226724
    • 1-(6-Bromo-3-pyridyl)-2,2,2-trifluoroethanone
    • 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol
    • DB-311142
    • MDL: MFCD07375063
    • Inchi: 1S/C7H3BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
    • InChI Key: ZZWPCTJVPNGEHU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)C(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 252.93501g/mol
  • Monoisotopic Mass: 252.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30Ų

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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Chemenu
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1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:886364-47-2)1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Order Number:A861699
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:31
Price ($):235.0
Email:sales@amadischem.com

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one Related Literature

Additional information on 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one

Introduction to 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one (CAS No. 886364-47-2) and Its Applications in Modern Chemical Biology

The compound 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one (CAS No. 886364-47-2) represents a significant advancement in the field of chemical biology, particularly in the design and synthesis of novel pharmaceutical intermediates. Its unique structural features, combining a brominated pyridine moiety with a trifluoromethyl ketone group, make it a versatile building block for various synthetic applications. This introduction explores the compound's chemical properties, synthetic methodologies, and its emerging role in medicinal chemistry and drug discovery.

From a structural perspective, the presence of a bromopyridine ring enhances the compound's reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The trifluoromethyl ketone moiety contributes to its stability while also imparting metabolic resistance, a crucial factor in pharmaceutical development. These attributes have positioned the compound as a valuable tool in the synthesis of biologically active molecules.

In recent years, there has been growing interest in the use of halogenated pyridines as pharmacophores due to their ability to modulate enzyme activity and receptor binding. The bromopyridine component in 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one has been particularly explored for its role in generating novel kinase inhibitors. For instance, studies have demonstrated its utility in constructing small-molecule inhibitors targeting tyrosine kinases, which are implicated in various cancers and inflammatory diseases. The trifluoromethyl group further enhances binding affinity by improving lipophilicity and reducing metabolic degradation.

The synthetic versatility of 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one has also been leveraged in the development of fluorinated heterocycles. Fluorine atoms are widely incorporated into pharmaceuticals due to their ability to influence pharmacokinetic properties such as solubility and bioavailability. Researchers have utilized this compound as a precursor in constructing fluorinated pyridines and pyrimidines, which exhibit enhanced binding to biological targets compared to their non-fluorinated counterparts. This approach has led to the discovery of several lead compounds with promising therapeutic potential.

Moreover, the compound's reactivity has been exploited in the synthesis of protease inhibitors. The trifluoromethyl ketone group serves as an effective electrophile for nucleophilic addition reactions, enabling the construction of peptidomimetics with improved stability and bioactivity. Such inhibitors are critical in treating conditions like HIV/AIDS and cancer by targeting viral proteases or cancer-associated enzymes. The bromine atom on the pyridine ring further allows for post-synthetic modifications via transition-metal catalysis, expanding the range of possible derivatizations.

Recent advances in computational chemistry have also highlighted the importance of 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one as a scaffold for virtual screening campaigns. Molecular docking studies have identified its potential as an antagonist for G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are targeted by a significant portion of current drugs. The combination of computational predictions with experimental validation has accelerated the discovery pipeline for new therapeutic agents.

The compound's role extends beyond drug discovery into materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and luminescent materials. The halogenated pyridine ligands can stabilize metal centers while maintaining steric control over reaction pathways. This dual functionality makes it an attractive candidate for designing novel catalysts that can facilitate difficult transformations under mild conditions.

In conclusion,1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one (CAS No. 886364-47-2) is a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features enable diverse synthetic strategies while providing opportunities for developing innovative therapeutics targeting various diseases. As research continues to uncover new methodologies and applications,this compound is poised to remain at the forefront of molecular innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:886364-47-2)1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
A861699
Purity:99%
Quantity:1g
Price ($):235.0
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